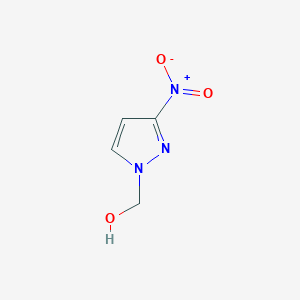

(3-nitro-1H-pyrazol-1-yl)methanol

Descripción general

Descripción

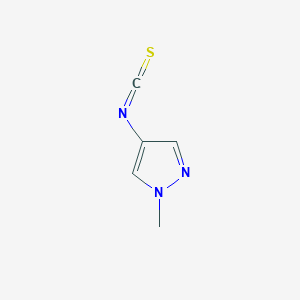

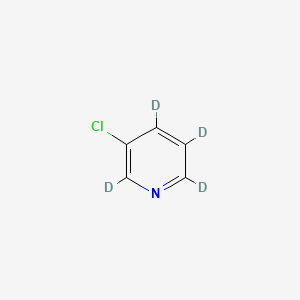

“(3-nitro-1H-pyrazol-1-yl)methanol” is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.1 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “(3-nitro-1H-pyrazol-1-yl)methanol” is 1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2 . This indicates the presence of a pyrazole ring with a nitro group at the 3-position and a methanol group attached to the pyrazole ring .Physical And Chemical Properties Analysis

“(3-nitro-1H-pyrazol-1-yl)methanol” is a white to yellow solid .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Compounds

- Palladium(II) Complexes : A study by Abu-Surrah et al. (2010) explored the synthesis and characterization of new palladium(II) complexes using pyrazole-based Schiff base ligands derived from 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. These complexes showed significant cytotoxic effects against carcinoma cells, indicating potential applications in cancer research and treatment (Abu-Surrah et al., 2010).

Catalytic Applications

- Ruthenium(II) Complexes for Methylation : Li et al. (2022) investigated NNN pincer ruthenium(II) complexes with pyrazole-derived ligands for N-monomethylation of amines and nitroarenes using methanol. These complexes demonstrated high reactivity and selectivity, highlighting their utility in organic synthesis (Li et al., 2022).

Antimicrobial and Anti-inflammatory Activities

- Heterocycles Derived from Nitroindole Carbohydrazides : Research by Narayana et al. (2009) focused on the synthesis and study of antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitroindole carbohydrazides, incorporating pyrazole derivatives. These compounds exhibited moderate to good antiproliferative activity, suggesting their potential in pharmaceutical applications (Narayana et al., 2009).

Stereoselective Synthesis

- Isomer-Specific Reactions : Hansen and Novak (1994) studied the stereoisomeric reactions of oximes derived from dimethylpentenone, which involved pyrazole derivatives. This research provides insights into the stereoselective synthesis of compounds, useful in developing drugs with specific configurations (Hansen & Novak, 1994).

Metal Complex Synthesis and Structure

- Platinum Group Metal Complexes : Sairem et al. (2012) investigated the synthesis and structural studies of cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from 3-(2-pyridyl)pyrazole. This work contributes to the understanding of metal-ligand interactions and their implications in catalysis and material science (Sairem et al., 2012).

Supramolecular Chemistry

- Helical Supramolecular Complex : Lam et al. (1997) reported the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex involving ruthenium and copper with pyrazole derivatives. Such studies are crucial for the development of molecular machines and advanced materials (Lam et al., 1997).

Antibacterial Activity of Metal Complexes

- Cu(II), Co(II), and Ni(II) Complexes : Tharmaraj et al. (2009) synthesized and characterized Cu(II), Co(II), and Ni(II) complexes with a pyrazole-derived ligand. These complexes showed enhanced antimicrobial activity compared to the free ligand, indicating potential in the development of new antibacterial agents (Tharmaraj et al., 2009).

Direcciones Futuras

While specific future directions for “(3-nitro-1H-pyrazol-1-yl)methanol” are not mentioned in the sources I found, pyrazole derivatives are a topic of ongoing research due to their diverse pharmacological activities . They are being studied for their potential applications in medicine, agriculture, and technology .

Mecanismo De Acción

Target of Action

Pyrazole-based compounds, which include (3-nitro-1h-pyrazol-1-yl)methanol, have been found to interact with various biological targets . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole compounds can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

Pyrazole-based compounds have been found to influence various biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Pyrazole-based compounds have been found to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities .

Action Environment

It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .

Propiedades

IUPAC Name |

(3-nitropyrazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAYWNIVYPFESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-nitro-1H-pyrazol-1-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

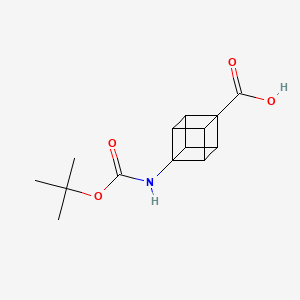

![3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3070092.png)

amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B3070115.png)

![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)